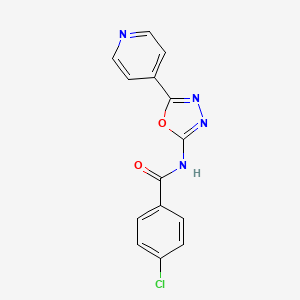

![molecular formula C9H8F3NO2 B2364516 N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide CAS No. 2093697-89-1](/img/structure/B2364516.png)

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 g/mol . The compound is also known by its CAS number 2093697-89-1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an acetamide group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a topological polar surface area of 49.3 Ų and a XLogP3 value of 2.3 . These properties can influence the compound’s solubility and permeability, which are important factors in its potential applications.Applications De Recherche Scientifique

Pharmaceuticals: Antidepressant Medication

The trifluoromethyl group is a common feature in various pharmaceuticals, including antidepressants. For instance, fluoxetine, which is structurally similar to N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide, functions by inhibiting the reuptake of serotonin, thus exerting its antidepressant effect .

Agrochemicals: Crop Protection

Compounds with the trifluoromethyl group, such as trifluoromethylpyridines, are extensively used in agrochemicals for crop protection. They serve as key structural motifs in active ingredients that protect crops from pests .

Cancer Research: Cytotoxic Agents

Derivatives of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide have been studied for their cytotoxic properties. For example, certain thiadiazole derivatives exhibit significant inhibitory effects on cancer cell lines, indicating potential applications in cancer therapy .

Drug Metabolism: Metabolite Detection

The trifluoromethyl group-containing compounds are also important in studying drug metabolism. For example, a metabolite of flutamide, which has a similar trifluoromethyl structure, has been identified and studied using human liver microsomes .

Organic Synthesis: Intermediate for Synthesis

The trifluoromethyl group is a valuable moiety in organic synthesis. It is used as an intermediate in the synthesis of various compounds, including those for crop protection products .

Medicinal Chemistry: Pharmacophore in FDA-Approved Drugs

The trifluoromethyl group acts as a pharmacophore in several FDA-approved drugs. It has been featured in the detailed chemistry of drugs approved over the past 20 years, highlighting its significance in medicinal chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with receptors such as the calcitonin gene-related peptide (cgrp) receptor .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Pharmacokinetics

It is known that the metabolism of similar compounds involves human liver microsomes and isoforms of recombinant human cytochrome p450 .

Result of Action

Similar compounds have been found to exhibit inhibitory effects on cell growth .

Action Environment

The action, efficacy, and stability of N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide can be influenced by various environmental factors. For instance, the chemical shift sensitivity of trifluoromethyl tags, such as the one present in this compound, can be optimized for resolution in 19F NMR studies of proteins under conditions of varying polarity . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)13-6-2-3-8(15)7(4-6)9(10,11)12/h2-4,15H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFQDMYKSAIEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)

![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)